molecular formula C19H25N5O3 B2892777 8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876671-11-3

8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2892777
CAS No.: 876671-11-3
M. Wt: 371.441
InChI Key: MYCHOVDJNSSBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876671-11-3) is a complex heterocyclic compound of significant interest in pharmaceutical and chemical research. It features a unique molecular architecture that combines purine and imidazole scaffolds, substituted with a cyclohexyl group and a 2-oxopropyl chain . This specific structure confers distinct stereoelectronic properties that are favorable for targeted interactions with biological systems . The presence of multiple methyl groups enhances the compound's stability and lipophilicity, which can be a critical factor in improving cellular permeability during investigative studies . Its modified purine core suggests potential as a nucleoside analog or enzyme inhibitor, making it a versatile candidate for research focused on modulating key signaling pathways . The synthesis of this compound, with a molecular formula of C19H25N5O3 and a molecular weight of 371.43 g/mol, requires precise reaction control to ensure high purity and yield . This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic personal use.

Properties

IUPAC Name

6-cyclohexyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-11(25)10-22-17(26)15-16(21(4)19(22)27)20-18-23(12(2)13(3)24(15)18)14-8-6-5-7-9-14/h14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCHOVDJNSSBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The imidazo[2,1-f]purine-2,4-dione scaffold is common among analogs, but substituent variations dictate pharmacological differences:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups
Target Compound Cyclohexyl (8), 2-oxopropyl (3) Not provided Cyclohexyl, ketone
AZ-853 2-Fluorophenylpiperazinylbutyl (8) ~495.5 Fluorophenyl, piperazine
AZ-861 3-Trifluoromethylphenylpiperazinylbutyl (8) ~545.5 Trifluoromethylphenyl, piperazine
CB11 2-Aminophenyl (8), butyl (3) ~413.4 Aminophenyl, alkyl chain
Compound 3i 2-Fluorophenylpiperazinylpentyl (8) ~523.5 Fluorophenyl, extended alkyl chain
9-Cyclohexyl Analog Cyclohexyl (9), 2-oxopropyl (3) 359.4 Cyclohexyl, tetrahydropyrimido core

Key Observations :

  • Cyclohexyl vs.
  • 2-Oxopropyl Group : The ketone in the 2-oxopropyl substituent (position 3) may enhance hydrogen bonding compared to alkyl chains in CB11 or piperazine groups in AZ-853/AZ-861 .
Pharmacological Profiles
Compound Primary Target Efficacy (In Vivo/In Vitro) Side Effects
AZ-853 5-HT1A receptor (partial agonist) Antidepressant-like activity (FST ED₅₀: 1.25 mg/kg) Weight gain, α1-adrenolytic hypotension
AZ-861 5-HT1A receptor (stronger agonist) Moderate antidepressant effect (FST ED₅₀: 2.5 mg/kg) Lipid metabolism disturbances, weak sedation
CB11 PPARγ agonist Apoptosis in NSCLC cells (ROS↑, caspase-3 activation) Not reported
Compound 3i 5-HT1A/5-HT7 receptors Antidepressant (FST: 2.5–5 mg/kg), anxiolytic No significant sedation

Key Comparisons :

  • 5-HT1A Receptor Affinity : AZ-853/AZ-861 and Compound 3i show 5-HT1A-mediated antidepressant effects, but the target compound’s cyclohexyl group may alter receptor binding kinetics compared to fluorophenyl/trifluoromethylphenyl groups .
  • PPARγ Activity: CB11’s aminophenyl group enables PPARγ agonism, a mechanism absent in piperazinyl derivatives, suggesting divergent therapeutic applications for the target compound .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from purine precursors. Key steps include cyclization of amido-nitriles under mild conditions and introducing substituents (e.g., cyclohexyl, oxopropyl groups) via nucleophilic substitution or condensation. Optimize yield and purity by adjusting solvent systems (e.g., dichloromethane or ethanol), temperature (40–80°C), and catalysts. Continuous flow chemistry may enhance scalability in industrial settings .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodology : Use HPLC (High-Performance Liquid Chromatography) for purity assessment and NMR spectroscopy (1H, 13C) to confirm structural features like cyclohexyl and oxopropyl groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves 3D conformation if crystals are obtainable .

Q. What are the primary biological targets of this compound, and how are initial binding assays designed?

  • Methodology : Target enzymes or receptors (e.g., adenosine receptors, kinases) based on structural analogs. Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Q. How can solubility challenges arising from hydrophobic substituents (e.g., cyclohexyl) be addressed in in vitro studies?

  • Methodology : Introduce hydrophilic groups (e.g., methoxy, hydroxypropyl) via chemical modification. Use co-solvents like DMSO or cyclodextrin-based formulations. Measure solubility in PBS and cell culture media using UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across different cell lines be resolved?

  • Methodology : Perform transcriptomic profiling to identify cell-specific pathway activation. Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. Cross-reference with computational models (e.g., molecular docking) to assess binding pocket variability .

Q. What strategies improve yield in multi-step synthesis while minimizing side products?

  • Methodology : Employ Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading). Use inline IR spectroscopy for real-time monitoring. Purify intermediates via column chromatography or recrystallization to reduce carryover impurities .

Q. How can computational approaches predict off-target interactions or toxicity risks?

  • Methodology : Perform molecular dynamics simulations to assess binding stability with non-target proteins (e.g., cytochrome P450 enzymes). Use toxicity prediction tools (e.g., ProTox-II) to evaluate hepatotoxicity or mutagenicity. Validate with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Q. What methodologies enable rational design of analogs with improved pharmacokinetics?

  • Methodology : Modify substituents (e.g., replace cyclohexyl with fluorophenyl for enhanced metabolic stability) guided by SAR (Structure-Activity Relationship) studies. Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption and clearance. Validate bioavailability in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.